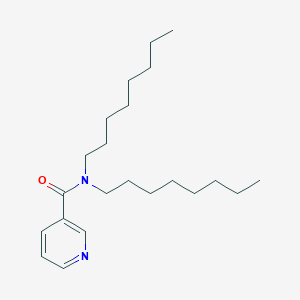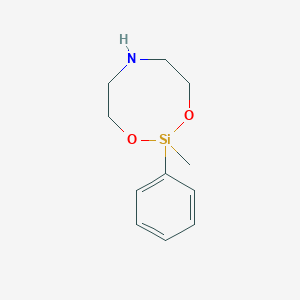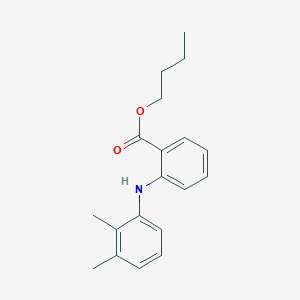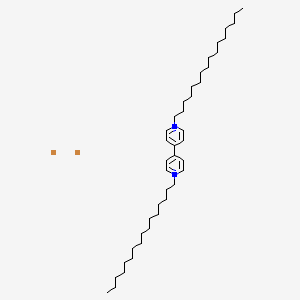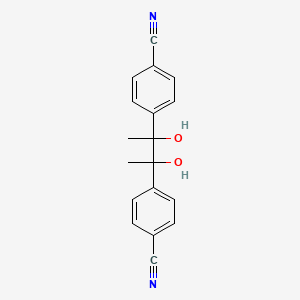
4,4'-(2,3-Dihydroxybutane-2,3-diyl)dibenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(4-cyanophenyl)-2,3-butanediol is an organic compound characterized by the presence of two cyanophenyl groups attached to a butanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-cyanophenyl)-2,3-butanediol typically involves the reaction of 4-cyanobenzaldehyde with a suitable diol under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by reduction to yield the desired diol. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of 2,3-Bis(4-cyanophenyl)-2,3-butanediol may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(4-cyanophenyl)-2,3-butanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyanophenyl groups to amines or other functional groups.
Substitution: The cyanophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2,3-Bis(4-cyanophenyl)-2,3-butanediol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2,3-Bis(4-cyanophenyl)-2,3-butanediol involves its interaction with specific molecular targets and pathways. The cyanophenyl groups can engage in π-π stacking interactions, which are crucial for its role in electronic materials. Additionally, the diol moiety can form hydrogen bonds, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2,3-Bis(4-cyanophenyl)quinoxaline-6,7-dicarbonitrile: This compound shares the cyanophenyl groups but has a different core structure, leading to distinct electronic properties.
Anthracene-based derivatives: These compounds also feature aromatic rings and are used in similar applications, such as OLEDs.
Uniqueness
2,3-Bis(4-cyanophenyl)-2,3-butanediol is unique due to its specific combination of cyanophenyl groups and a butanediol backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and organic electronics.
Properties
CAS No. |
82491-64-3 |
|---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
4-[3-(4-cyanophenyl)-2,3-dihydroxybutan-2-yl]benzonitrile |
InChI |
InChI=1S/C18H16N2O2/c1-17(21,15-7-3-13(11-19)4-8-15)18(2,22)16-9-5-14(12-20)6-10-16/h3-10,21-22H,1-2H3 |
InChI Key |
UPSLOFJPNLLAHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)(C(C)(C2=CC=C(C=C2)C#N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-6-[(E)-C-ethyl-N-hydroxycarbonimidoyl]benzene-1,3-diol](/img/structure/B14412164.png)
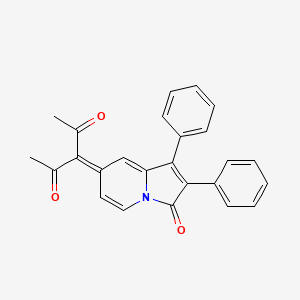
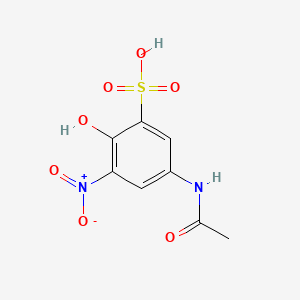
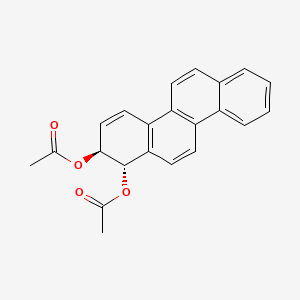
![N-[7-(adamantane-1-carbonylamino)heptyl]adamantane-1-carboxamide](/img/structure/B14412214.png)
![Ethyl {1-[2-(acetyloxy)ethyl]-4-bromo-1H-pyrrol-2-yl}acetate](/img/structure/B14412221.png)
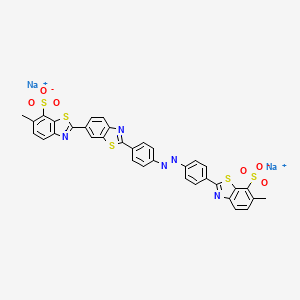
![2-[2-(Cyclopent-1-en-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14412232.png)
